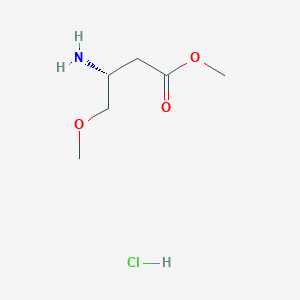
methyl (3R)-3-amino-4-methoxybutanoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
methyl (3R)-3-amino-4-methoxybutanoate hydrochloride is a chemical compound with a specific stereochemistry, indicating the presence of a chiral center. This compound is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3R)-3-amino-4-methoxybutanoate hydrochloride typically involves the esterification of the corresponding amino acid derivative. The reaction conditions often include the use of methanol and hydrochloric acid as reagents. The process may involve several steps, including protection and deprotection of functional groups to ensure the desired stereochemistry is maintained.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing automated reactors to control temperature and pH precisely. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions
methyl (3R)-3-amino-4-methoxybutanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methoxy group to a carbonyl group.
Reduction: The amino group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an amine.
科学的研究の応用
methyl (3R)-3-amino-4-methoxybutanoate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential role in biochemical pathways.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients.
作用機序
The mechanism of action of methyl (3R)-3-amino-4-methoxybutanoate hydrochloride involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity through binding interactions. The exact pathways and targets can vary depending on the context of its use.
類似化合物との比較
Similar Compounds
- Methyl (3R)-3-hydroxybutanoate
- Methyl (3R)-3-amino-4-hydroxybutanoate
- Methyl (3R)-3-amino-4-ethoxybutanoate
Uniqueness
methyl (3R)-3-amino-4-methoxybutanoate hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
生物活性
Methyl (3R)-3-amino-4-methoxybutanoate hydrochloride is a compound of significant interest in the field of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, synthesizing findings from various research studies and reviews.
This compound is an amino acid derivative characterized by the following chemical structure:
- Molecular Formula : C6H14ClN1O3
- Molecular Weight : 179.64 g/mol
- IUPAC Name : this compound
Biological Activity Overview
This compound exhibits a range of biological activities, primarily related to its role as an amino acid derivative. Research has indicated its potential in various therapeutic applications, including:
- Antimicrobial Activity : Studies have shown that derivatives of amino acids can exhibit broad-spectrum antimicrobial properties. For instance, modifications in the structure, such as the introduction of methoxy groups, have been linked to enhanced activity against Gram-positive and Gram-negative bacteria .
- Neuroprotective Effects : Some research suggests that amino acid derivatives can influence neuroinflammatory responses and oxidative stress, which are critical in neurodegenerative diseases .
- Metabolic Regulation : Short-chain fatty acids (SCFAs) derived from amino acid metabolism have been associated with metabolic regulation, influencing pathways related to lipid synthesis and adipose tissue function .
Case Studies and Research Findings
-
Antimicrobial Efficacy :
- A study evaluating various cystobactamid analogues demonstrated that structural modifications led to significant variations in minimal inhibitory concentrations (MICs) against bacterial strains. The incorporation of methoxy groups was found to enhance activity against resistant strains like Pseudomonas aeruginosa .
- Table 1 summarizes the MIC values for selected derivatives:
Compound MIC (μg/mL) Activity Against Methyl (3R)-3-amino-4-methoxybutanoate 0.25 E. coli Cystobactamid CN-DM-861 0.5 Pseudomonas aeruginosa Alkyne CN-CC-861 0.1 Broad-spectrum -
Neuroprotective Studies :
- Research involving intraventricular infusion of SCFAs has shown that these compounds can impair social behaviors in animal models, suggesting a potential link between amino acid metabolism and neurological function . The study highlighted that alterations in brain lipid profiles were associated with neuroinflammation.
- Metabolic Impact :
特性
IUPAC Name |
methyl (3R)-3-amino-4-methoxybutanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3.ClH/c1-9-4-5(7)3-6(8)10-2;/h5H,3-4,7H2,1-2H3;1H/t5-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBIVVWVEPACGL-NUBCRITNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CC(=O)OC)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H](CC(=O)OC)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













